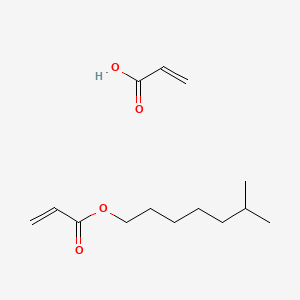

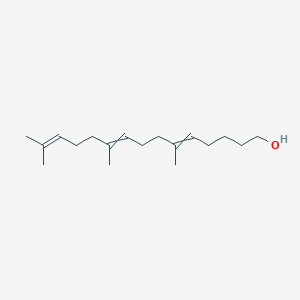

6-Methylheptyl prop-2-enoate;prop-2-enoic acid

Vue d'ensemble

Description

6-Methylheptyl prop-2-enoate;prop-2-enoic acid is a compound that combines isooctyl acrylate and acrylic acid. Isooctyl acrylate is an ester of acrylic acid and is known for its use in pressure-sensitive adhesives. Acrylic acid, on the other hand, is a versatile monomer used in the production of various polymers. The combination of these two compounds results in a material with unique properties suitable for a wide range of applications, particularly in the field of adhesives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isooctyl acrylate is typically synthesized through an esterification reaction between acrylic acid and isooctyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .

Acrylic acid can be produced through the oxidation of propylene or by the hydrolysis of acrylonitrile. The oxidation process involves the use of a catalyst, such as molybdenum or vanadium oxides, at high temperatures .

Industrial Production Methods

In industrial settings, isooctyl acrylate is produced using a continuous esterification process. This involves the reaction of acrylic acid with isooctyl alcohol in the presence of a catalyst, followed by purification through distillation to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methylheptyl prop-2-enoate;prop-2-enoic acid undergoes various chemical reactions, including:

Polymerization: Both isooctyl acrylate and acrylic acid can undergo free radical polymerization to form polymers.

Esterification: Acrylic acid can react with alcohols to form esters, including isooctyl acrylate.

Addition Reactions: The double bond in acrylic acid can participate in addition reactions with various reagents.

Common Reagents and Conditions

Catalysts: Sulfuric acid for esterification, molybdenum or vanadium oxides for oxidation.

Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide for polymerization.

Major Products

Applications De Recherche Scientifique

6-Methylheptyl prop-2-enoate;prop-2-enoic acid has numerous applications in scientific research and industry:

Adhesives: Used in the formulation of pressure-sensitive adhesives for tapes, labels, and protective films.

Biomedical Applications: Utilized in the production of medical-grade adhesives for skin applications.

Oil Absorbents: Copolymers of isooctyl acrylate are used in the preparation of oil absorbents.

Sensors: Copolymers of isooctyl acrylate and acrylamide are studied for use in magnetoelastic CO2 sensors.

Mécanisme D'action

The mechanism of action of isooctyl acrylate acrylic acid in adhesives involves the formation of a polymer network that provides tack, adhesion, and cohesion. The acrylic acid component introduces carboxyl groups that can form hydrogen bonds with substrates, enhancing adhesion . The isooctyl acrylate component contributes to the flexibility and tackiness of the adhesive .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butyl Acrylate: Similar to isooctyl acrylate but with a shorter alkyl chain, resulting in different adhesive properties.

2-Ethylhexyl Acrylate: Another acrylate ester with similar applications in adhesives.

Methyl Acrylate: A smaller ester of acrylic acid used in different polymer applications.

Uniqueness

6-Methylheptyl prop-2-enoate;prop-2-enoic acid is unique due to its combination of flexibility, tackiness, and strong adhesion properties. The presence of both isooctyl acrylate and acrylic acid allows for the formation of versatile copolymers with a wide range of applications .

Propriétés

Numéro CAS |

9017-68-9 |

|---|---|

Formule moléculaire |

C14H24O4 |

Poids moléculaire |

256.34 g/mol |

Nom IUPAC |

6-methylheptyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C3H4O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H,4,5) |

Clé InChI |

YDWRZBOKATXNFI-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCCCCOC(=O)C=C.C=CC(=O)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)

![(R)-2-METHYL-6-NITRO-2-((4-(TRIFLUOROMETHOXY)PHENOXY)METHYL)-2,3-DIHYDROIMIDAZO[2,1-B]OXAZOLE](/img/structure/B8618100.png)

![(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8618123.png)

![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)